molecular formula C22H21F3N4O2S B2803459 4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline CAS No. 1798410-35-1

4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline

Cat. No.: B2803459
CAS No.: 1798410-35-1
M. Wt: 462.49
InChI Key: TWVBACBCXXEZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline is a synthetic small molecule designed for advanced medicinal chemistry and drug discovery research. Its structure, which incorporates a quinazoline core and a 1,4-diazepane ring, is characteristic of compounds investigated for targeted protein inhibition. Quinazoline derivatives are a privileged scaffold in medicinal chemistry, extensively explored for their ability to interact with enzyme active sites, particularly in the context of multi-target therapies for complex diseases . For instance, recent lead optimization efforts have identified novel quinazoline derivatives as potent multi-targeting agents for Alzheimer's disease, demonstrating significant inhibition of both human acetylcholinesterase (hAChE) and β-secretase (hBACE-1) enzymes . Furthermore, structurally similar quinazoline compounds are being actively developed for their efficacy in targeting key oncogenic signaling pathways, such as the SOS1-mediated activation of RAS proteins, which are mutated in a significant proportion of human cancers . The specific molecular architecture of this compound, featuring a trifluoromethyl group and a styrenesulfonyl-substituted diazepane, suggests its primary research value lies in structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe the steric and electronic requirements for binding to therapeutic targets, optimizing potency and selectivity. The presence of the sulfonyl group may facilitate interactions with hinge regions of kinase domains or allosteric sites of other enzymes. This reagent is provided as a high-purity compound to support in vitro biochemical assays, cell-based phenotypic screening, and as a building block for further synthetic elaboration. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)21-26-19-10-5-4-9-18(19)20(27-21)28-12-6-13-29(15-14-28)32(30,31)16-11-17-7-2-1-3-8-17/h1-5,7-11,16H,6,12-15H2/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVBACBCXXEZQO-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including potential applications in cancer therapy and as a therapeutic agent targeting various biological pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is crucial for its biological activity. It consists of a quinazoline core with a trifluoromethyl group and a sulfonamide moiety linked to a diazepane ring. The presence of the (E)-2-Phenylethenyl substituent enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial for various signaling pathways. The compound may modulate receptor activity, influencing intracellular signaling cascades.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation.
  • Neurotransmitter Modulation : The diazepane structure suggests potential interactions with neurotransmitter systems, possibly affecting CNS activity.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties : It could reduce inflammation through modulation of immune responses.
  • Antimicrobial Effects : Some derivatives have shown promise against bacterial and fungal strains.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of quinazoline derivatives. It reported that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of sulfonamide-containing compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a pathway for therapeutic application in chronic inflammatory diseases.

Antimicrobial Activity

Research conducted by a team studying styrylquinolines highlighted antimicrobial properties against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications in the structure, including the incorporation of sulfonamide groups, enhanced antibacterial potency.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in breast/lung cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of TNF-alpha and IL-6Anti-inflammatory Research
AntimicrobialActivity against Gram-positive bacteriaStyrylquinolines Study

Scientific Research Applications

The compound 4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structure and Composition

The compound consists of:

  • A quinazoline core, which is known for its biological activity.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.
  • A sulfonyl moiety linked to a 1,4-diazepane , which may contribute to its pharmacological properties.

Molecular Formula

The molecular formula for this compound is C19H18F3N3O2SC_{19}H_{18}F_3N_3O_2S, indicating a complex structure suitable for diverse interactions in biological systems.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Quinazoline derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that compounds similar to this structure can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
  • Case Study : A derivative of quinazoline was tested against breast cancer cell lines, demonstrating an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Antimicrobial Properties

The incorporation of the sulfonyl group can enhance the antimicrobial activity of quinazoline derivatives. Research has highlighted:

  • Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Case Study

A related quinazoline derivative was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating superior efficacy.

Neurological Applications

Quinazoline derivatives are also being explored for their neuroprotective effects. The presence of the diazepane ring suggests potential interactions with neurotransmitter systems.

Neuroprotective Effects

Research indicates that similar compounds can modulate GABAergic activity, providing a basis for their use in treating neurological disorders such as anxiety and epilepsy .

Drug Design and Development

The unique structure of this compound allows it to serve as a lead compound in drug discovery programs. Its ability to interact with multiple biological targets makes it a valuable candidate for further optimization.

Structure-Activity Relationship (SAR) Studies

SAR studies on related compounds have demonstrated that modifications to the trifluoromethyl or sulfonyl groups can significantly alter pharmacokinetic properties and biological activity, guiding future synthesis efforts .

Activity TypeCompound TypeTarget Organism/Cell LineIC50/MIC Value
AnticancerQuinazoline DerivativeBreast Cancer Cell LinesLow Micromolar
AntimicrobialSulfonamide DerivativeStaphylococcus aureus< 1 µg/mL
NeuroprotectiveDiazepan-relatedGABA ReceptorsVaries by derivative

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on core heterocycles, substituents, and physicochemical implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline Quinazoline 4-[(E)-Styryl sulfonyl]-1,4-diazepane; 2-trifluoromethyl Not explicitly provided ~400 (estimated) High polarity (sulfonyl), rigid styryl group, potential for π-π interactions
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline Quinazoline 4-Methyl-1,4-diazepane; 2-trifluoromethyl C₁₅H₁₇F₃N₄ 296.29 Increased lipophilicity (methyl group), reduced steric hindrance
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline Quinazoline Unsubstituted 1,4-diazepane; 2-trifluoromethyl C₁₄H₁₅F₃N₄ 296.29 Minimal steric hindrance, lower polarity compared to sulfonyl derivatives
2-[(E)-2-Phenylethenyl]-1H-benzimidazole (VIb) Benzimidazole (E)-Styryl group at position 2 C₁₅H₁₂N₂ 220.27 Planar benzimidazole core; lacks sulfonyl group, lower solubility
4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline Quinoline 1,4-Diazepane; 6-fluoro; 2-trifluoromethyl C₁₅H₁₄F₄N₃ 312.29 Quinoline core (one nitrogen); fluorine enhances metabolic stability

Key Findings:

The (E)-styryl group in both the target compound and VIb may enhance π-π stacking with aromatic residues in biological targets.

Trifluoromethyl Group: Common across all quinazoline/quinoline analogs, this group enhances electronegativity and resistance to oxidative metabolism.

Synthetic Approaches :

  • Styryl groups are introduced via condensation reactions (e.g., VIb synthesis in ).
  • Sulfonyl substituents are added using halogenated ketones or sulfonylation reagents ().

Hypothetical Bioactivity :

  • The target compound’s sulfonyl-styryl-diazepane architecture may improve selectivity for hydrophobic binding pockets compared to smaller analogs like .

Q & A

Q. How can researchers integrate quadripolar methodological frameworks into SAR studies?

  • Methodological Answer :
  • Theoretical pole : Link SAR to COX-2 inhibition theory (e.g., hydrophobic pocket interactions) .
  • Technical pole : Combine synthetic chemistry, computational docking, and in vitro assays for holistic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.